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Compound of Interest

Compound Name: Nickel gluconate

Cat. No.: B3280631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical models and interaction mechanisms of

nickel gluconate, a compound of interest in various industrial and biomedical applications.

This document provides a comprehensive overview of its coordination chemistry,

thermodynamic stability, and interactions with biological systems, supported by quantitative

data, detailed experimental protocols, and visual representations of key processes.

Core Concepts: Coordination Chemistry and
Speciation
Nickel(II) ions form distinct complexes with gluconate, the conjugate base of gluconic acid, in a

pH-dependent manner. Understanding the speciation of nickel gluconate in aqueous solutions

is fundamental to predicting its behavior and bioavailability. Spectrophotometric, polarographic,

conductometric, and potentiometric studies have identified three primary complex species[1]:

Cationic Species (pH < 7): In acidic to neutral solutions, a 1:1 complex, NiG+, is

predominantly formed, where 'G' represents the gluconate ion[1].

Insoluble Product (pH 7-9): In the neutral to slightly alkaline range, an insoluble hydroxy-

gluconate complex, Ni₂(OH)₃G, precipitates from the solution[1].

Anionic Complex (pH > 9): In more alkaline conditions, a soluble anionic complex,

Ni₂(OH)₄G⁻, is the dominant species[1].
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The formation of these different species is a critical consideration in applications ranging from

electroplating to pharmaceutical formulations.

Quantitative Data Summary
The following tables summarize the available quantitative data regarding the stability and

properties of nickel gluconate complexes.

Table 1: Dissociation Constant of Nickel Gluconate Complex

Complex Species
Dissociation
Constant (K₁)

Temperature (°C) Method

NiG+ 1.5 x 10⁻² 25 Spectrophotometry[1]

Table 2: Physical and Chemical Properties of Nickel Gluconate

Property Value Reference

Molecular Formula C₁₂H₂₂NiO₁₄ [2][3][4]

Molecular Weight 448.99 g/mol [2][3][4]

IUPAC Name

nickel(2+);

(2R,3S,4R,5R)-2,3,4,5,6-

pentahydroxyhexanoate

[2]

CAS Number 71957-07-8 [2]

Theoretical Modeling of Nickel-Gluconate
Interactions
While specific comprehensive theoretical models exclusively for nickel gluconate are not

extensively published, its interactions can be effectively studied using established

computational chemistry techniques applied to metal-carboxylate complexes[5][6][7][8]. A

general workflow for such a theoretical investigation would involve a multi-step approach

combining quantum mechanics and molecular mechanics.
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Computational Workflow
A typical workflow for the computational modeling of nickel-gluconate interactions is outlined

below. This process allows for the prediction of geometries, binding energies, and electronic

structures of the complexes.

System Preparation

Molecular Dynamics (MD) Simulation

Quantum Mechanics (QM) Calculations

Results and Interpretation

Define Initial Structures
(Ni(II) and Gluconate)

Select Force Field and
Water Model

Perform MD Simulation
in Aqueous Solution

Analyze Trajectories
(Conformations, Interactions)

Perform DFT Calculations
on Key Structures

Calculate Binding Energies,
Electronic Properties

Interpret Results and
Relate to Experimental Data
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A general workflow for computational modeling of nickel-gluconate interactions.

Experimental Protocols
The characterization of nickel-gluconate interactions relies on a suite of analytical techniques.

Below are detailed methodologies for two key experiments.

Potentiometric Titration for Stability Constant
Determination
This method is used to determine the stability constants of the metal-ligand complexes by

monitoring the pH change upon titration.

Materials:

Nickel(II) salt solution (e.g., Ni(NO₃)₂) of known concentration

Gluconic acid or sodium gluconate solution of known concentration

Standardized strong base (e.g., NaOH, CO₂-free)

Standardized strong acid (e.g., HCl)

Inert salt for maintaining constant ionic strength (e.g., KNO₃)

Calibrated pH meter with a glass electrode

Thermostated titration vessel

Autotitrator (recommended)

Procedure:

Calibration: Calibrate the pH electrode system using standard buffer solutions.

Titration of Ligand: Titrate a solution of gluconic acid with the standardized strong base to

determine its pKa value. The solution should contain the same inert salt concentration as will
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be used in the metal-ligand titrations.

Titration of Metal-Ligand Mixture: Prepare a solution containing a known concentration of

both the nickel(II) salt and gluconic acid in the thermostated vessel. Maintain a constant ionic

strength with the inert salt.

Titrate this mixture with the standardized strong base. Record the volume of titrant added

and the corresponding pH at regular intervals.

Data Analysis: The collected data (volume of base vs. pH) is used to calculate the formation

function (average number of ligands bound per metal ion) and the free ligand concentration

at each point of the titration.

The stability constants (log K) are then determined by fitting the formation curve using

appropriate software or graphical methods[9][10][11][12][13].

UV-Vis Spectrophotometry: Job's Method of Continuous
Variation
Job's method is a spectrophotometric technique used to determine the stoichiometry of a

metal-ligand complex in solution.

Materials:

Stock solutions of nickel(II) salt and sodium gluconate of the same molar concentration.

UV-Vis spectrophotometer.

Cuvettes with a defined path length.

Procedure:

Preparation of Solutions: Prepare a series of solutions with varying mole fractions of the

nickel(II) salt and sodium gluconate, while keeping the total molar concentration of the two

components constant. The total volume of each solution should also be constant.

Spectra Acquisition: For each solution, record the UV-Vis absorption spectrum over a

relevant wavelength range. A solution of the ligand alone should also be measured as a
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reference.

Data Analysis:

Identify the wavelength of maximum absorbance (λ_max) for the complex.

Correct the absorbance of each mixture for the absorbance of the free ligand at λ_max.

Plot the corrected absorbance versus the mole fraction of the ligand.

Stoichiometry Determination: The mole fraction at which the maximum absorbance occurs

corresponds to the stoichiometry of the complex[1]. For example, a maximum at a mole

fraction of 0.5 indicates a 1:1 complex.

Biological Interactions and Toxicity Pathways
Nickel is a known environmental contaminant and carcinogen, and its interactions with

biological systems are of significant interest to drug development professionals and

toxicologists[14]. The biological activity of nickel gluconate is intrinsically linked to the

behavior of the nickel(II) ion. Nickel can interfere with cellular processes through various

mechanisms, including the generation of reactive oxygen species (ROS), inhibition of DNA

repair mechanisms, and disruption of cellular signaling pathways[15].

Several key signaling pathways have been identified to be activated by nickel exposure,

leading to inflammatory responses, apoptosis, and carcinogenesis. These include the Nuclear

Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Hypoxia-Inducible

Factor-1 (HIF-1) pathways[14][16][17][18].
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A simplified signaling pathway for nickel-induced toxicity.

Conclusion
The interaction of nickel with gluconate is a complex, pH-dependent process that gives rise to

various species with distinct properties. While direct theoretical models for nickel gluconate
are still an emerging area of research, established computational and experimental

methodologies provide a robust framework for its characterization. A thorough understanding of

its coordination chemistry, stability, and biological interactions is crucial for its safe and effective

use in diverse applications. This guide provides a foundational understanding for researchers

and professionals working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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